1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Physicochemical profiling LogP Lead optimization

Secure your supply of 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, a privileged pyrimidine-urea kinase hinge-binding scaffold. This 4-chlorobenzyl variant offers a unique electron-withdrawing profile for matched molecular pair (MMP) analyses against 4-OMe and 4-F analogs. Ideal for SAR reproducibility, chlorine-specific halogen bonding studies, and LC-MS method development with distinct chromatographic retention. Request a quote for stock availability and bulk pricing.

Molecular Formula C17H20ClN5O
Molecular Weight 345.83
CAS No. 1396637-23-2
Cat. No. B2592513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
CAS1396637-23-2
Molecular FormulaC17H20ClN5O
Molecular Weight345.83
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H20ClN5O/c18-14-6-4-13(5-7-14)11-19-17(24)22-15-10-16(21-12-20-15)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2,(H2,19,20,21,22,24)
InChIKeyBNOZXFNMEICEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (CAS 1396637-23-2): Core Structural Identity and Procurement Relevance


1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic small molecule belonging to the pyrimidine-substituted urea chemotype, a privileged scaffold extensively explored for kinase inhibition and anticancer applications [1]. The compound features a 4-chlorobenzyl group appended to one urea nitrogen and a 6-(piperidin-1-yl)pyrimidin-4-yl substituent on the other. With a molecular formula of C17H20ClN5O and a computed molecular weight of 345.83 g/mol, it sits within the 300–450 Da range typical of orally bioavailable lead-like chemical space [2]. The CAS registry number 1396637-23-2 confirms its unique structural identity, distinguishing it from regional isomer analogs such as the 3-chlorophenyl variant or the 4-methoxybenzyl congener that share the same piperidinyl-pyrimidine core but differ in the aryl substituent at the urea N-terminus.

Why 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea Cannot Be Interchanged with Close-Form Analogs for Research or Industrial Use


Within the pyrimidinyl-urea chemical space, subtle aryl substituent changes produce profound shifts in target selectivity, cellular potency, and ADME properties. The 4-chloro substitution on the benzyl ring in this compound creates a distinct electron-withdrawing environment compared to the 4-methoxy analog (CAS 1396865-82-9, electron-donating), the 4-fluoro analog (CAS not publicly assigned, smaller halide radius), or the 3-chlorophenyl positional isomer (CAS not publicly assigned, altered dipole moment) [1]. Literature on structurally related N-aryl-N′-pyrimidin-4-yl ureas demonstrates that the identity of the aryl substituent governs binding to the kinase hinge region via π-stacking and hydrogen-bonding interactions, meaning that a 4-Cl→4-OMe swap can alter IC50 values by more than 10-fold against the same kinase target [2]. For any project requiring SAR reproducibility, target engagement consistency, or pharmacokinetic parameter continuity, generic substitution among these analogs without confirmatory screening introduces unacceptable variability and potentially invalidates prior experimental outcomes.

Quantitative Differentiators of 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea Versus Its Nearest Analogs


Chlorine Substituent Effect on Computed Lipophilicity: 4-Cl vs. 4-OMe and 4-F Benzyl Analogs

The 4-chlorobenzyl substituent in the target compound confers a computed logP (XLogP3) of approximately 3.2–3.5, which is substantially higher than the 4-methoxybenzyl analog (computed XLogP3 ≈ 2.6–2.9) and moderately higher than the 4-fluorobenzyl analog (computed XLogP3 ≈ 2.8–3.1) [1]. In the context of the N-aryl-N′-pyrimidin-4-yl urea class, increasing logP within this range has been correlated with improved passive membrane permeability and higher intracellular drug exposure, a critical determinant of cell-based assay potency [2]. This data point is class-level inference: direct experimental logP or permeability data for this specific compound has not been published in peer-reviewed literature.

Physicochemical profiling LogP Lead optimization

Hydrogen Bond Donor/Acceptor Profile Differentiation: Impact on Target Binding Topology

The target compound presents 2 hydrogen bond donors (urea NH groups) and 5 hydrogen bond acceptors (urea carbonyl, pyrimidine N1 and N3, piperidine N, and the Cl atom as a weak halogen bond acceptor). This compares to 2 donors and 6 acceptors for the 4-methoxy analog (additional ether oxygen) and 2 donors and 5 acceptors for the 4-fluoro analog (F as a weaker HBA than Cl) [1]. In the N-aryl-N′-pyrimidin-4-yl urea kinase inhibitor series, the urea NH–pyrimidine N1 chelation motif is essential for anchoring to the kinase hinge region; the chlorine at the 4-position of the benzyl ring can also participate in orthogonal halogen bonding with backbone carbonyls, an interaction not possible with methoxy or fluoro substituents [2]. This is a structural-inference observation supported by crystallographic data from closely related chemotypes; no co-crystal structure of this precise compound has been reported.

Kinase hinge binding HBD/HBA Structure-based design

Molecular Weight and Rotatable Bond Count: Formulation and Crystallization Implications

With a molecular weight of 345.83 g/mol and 5 rotatable bonds, the target compound occupies a favorable position on the property scale for small-molecule drug discovery, compared to 341.4 g/mol and 5 rotatable bonds for the 4-methoxy analog (CAS 1396865-82-9) and approximately 329.8 g/mol and 4 rotatable bonds for the 4-fluoro analog . The chlorine atom contributes a larger van der Waals volume and polarizability than fluorine or the methoxy oxygen, which can influence crystal packing, melting point, and solubility. For procurement decisions involving solid-form characterization, polymorphism screening, or formulation development, these physical differences are material [1].

Solid-state properties Crystallinity Formulation

Absence of Peer-Reviewed Biological Data: Critical Caveat for Activity-Based Selection

A systematic search of PubMed, ChEMBL, BindingDB, and Google Scholar (as of April 2026) did not retrieve any primary research articles, patents with specific exemplification, or curated database entries that contain experimentally measured IC50, Ki, EC50, or in vivo efficacy data for 1-(4-chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea. The IC50 values of 0.87–12.91 µM (MCF-7) and 1.75–9.46 µM (MDA-MB-231) circulating on certain vendor websites originate from a 2023 study on pyrimidine-based hydrazones (Badawi et al., Bioorganic Chemistry, 2023), not this urea compound [1]. Any procurement decision predicated on these improperly attributed values is scientifically unfounded. By contrast, related pyrimidine-urea analogs such as AKOS024836912 have documented EGFR inhibitory activity in the low micromolar range, providing a benchmark for class-level expectations but not a direct comparator for this specific compound [2].

Data transparency Procurement risk Assay validation

Defensible Application Scenarios for 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea in Research and Industrial Contexts


Kinase Inhibitor Chemical Probe Development via SAR-by-Catalog

The compound's N-aryl-N′-pyrimidin-4-yl urea scaffold is a well-validated kinase hinge-binding motif, as documented in the patent literature and medicinal chemistry publications for EGFR, Aurora kinase, and FAK inhibition [1]. The 4-chlorobenzyl substituent offers a distinct electronic and steric profile that can be compared with the 4-methoxy, 4-fluoro, and 3-chloro analogs in parallel SAR campaigns. Procurement of the entire analog set enables systematic exploration of the halogen/hydrogen-bond donor landscape at the solvent-exposed region of the kinase active site, a standard strategy in fragment-to-lead and hit-to-lead optimization programs.

ADME Property Optimization with Matched Molecular Pair Analysis

The 4-Cl versus 4-OMe versus 4-F benzyl substitution represents a classic matched molecular pair (MMP) for probing lipophilicity-driven changes in metabolic stability, permeability, and plasma protein binding [2]. Given that computed logP differences span approximately 0.4–0.9 log units within this series, procurement of the target compound alongside its analogs enables quantitative deconvolution of chlorine-specific contributions to ADME properties, information that is directly transferable to other lead series containing halogenated benzyl motifs.

Chemical Biology Tool for Halogen Bonding Interaction Studies

The 4-chlorobenzyl group provides a halogen bonding donor that is intermediate in strength between fluorine (weak/no halogen bonding) and bromine/iodine (strong but potentially promiscuous). This property, inferred from structural biology surveys of halogen bonds in protein-ligand complexes [3], makes the compound a useful tool molecule for biophysical studies (e.g., X-ray crystallography, ITC, or SPR) aimed at quantifying chlorine-specific contributions to binding free energy in a well-defined kinase hinge context.

Reference Standard for Analytical Method Development in Pyrimidine-Urea Quality Control

With a molecular weight of 345.83 g/mol, a chlorine isotopic signature (³⁵Cl/³⁷Cl ratio), and five nitrogen atoms providing multiple MS/MS fragmentation pathways, this compound can serve as a system suitability standard for LC-MS and HPLC-UV method development targeting the pyrimidine-urea chemotype. Its distinct chromatographic retention relative to the 4-OMe analog (predicted ΔlogP ≈ +0.4–0.9) enables resolution testing of C18 reversed-phase methods for analog separation [4].

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.